molecular formula C20H20ClN5O2S B11011405 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

Cat. No.: B11011405
M. Wt: 429.9 g/mol
InChI Key: VQEVXRLHLLNULG-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is a complex organic compound that features a combination of piperidine, tetrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the piperidine ring.

    Formation of the tetrazole ring: This can be synthesized via a cycloaddition reaction involving an azide and a nitrile.

    Formation of the thiophene ring: This involves the cyclization of a diene with a sulfur source under acidic conditions.

    Coupling of the piperidine and thiophene rings: This step involves the formation of a methanone linkage between the two rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cycloaddition: Azides and nitriles under thermal or catalytic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidines.

    Cycloaddition: Formation of fused ring systems.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine, tetrazole, and thiophene moieties with biological targets. It can serve as a model compound for understanding the pharmacokinetics and pharmacodynamics of related drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the tetrazole and thiophene rings can interact with enzymes and other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog that lacks the tetrazole and thiophene rings.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with a similar chlorophenyl group but different heterocyclic rings.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A compound with a piperidine ring and a different heterocyclic system.

Uniqueness

The uniqueness of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone lies in its combination of piperidine, tetrazole, and thiophene rings

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

InChI

InChI=1S/C20H20ClN5O2S/c21-14-6-4-13(5-7-14)20(28)8-10-25(11-9-20)18(27)17-15-2-1-3-16(15)29-19(17)26-12-22-23-24-26/h4-7,12,28H,1-3,8-11H2

InChI Key

VQEVXRLHLLNULG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)N5C=NN=N5

Origin of Product

United States

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